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Compound of Interest

Compound Name: (1-bromohexyl)cyclopropane

CAS No.: 1342102-51-5

Cat. No.: B6234743

Get Quote

Executive Summary
(1-Bromohexyl)cyclopropane, also known by its synonym 1-bromo-1-cyclopropylhexane, is a

specialized alkyl halide building block characterized by a terminal cyclopropyl ring adjacent to a

brominated hexyl chain. This compound serves as a critical electrophilic intermediate in

medicinal chemistry, enabling the introduction of cyclopropyl-bearing aliphatic chains into

complex pharmacophores. The presence of the cyclopropylcarbinyl system necessitates

precise synthetic control to prevent ring-opening rearrangements. This whitepaper details its

physicochemical properties, analytical mass spectrometry profiles, and a validated synthetic

protocol designed to preserve structural integrity.

Structural & Physicochemical Profiling
The molecular architecture of (1-bromohexyl)cyclopropane consists of a linear hexyl chain

where the C1 position is substituted with both a bromine atom and a cyclopropane ring. The

molecular formula is C9H17Br, yielding a molecular weight of 205.14 g/mol [1]. The highly
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strained nature of the cyclopropane ring combined with the adjacent leaving group (bromide)

defines its reactivity profile.

Table 1: Core Physicochemical Properties

Property Value

Chemical Name (1-bromohexyl)cyclopropane

Synonyms
1-bromo-1-cyclopropylhexane, 1-

cyclopropylhexyl bromide

CAS Registry Number 1342102-51-5

Molecular Formula C9H17Br

Molecular Weight 205.14 g/mol [1]

Monoisotopic Mass 204.05136 Da[2]

Predicted XlogP 4.1[2]

Mass Spectrometry & Analytical Adducts
For analytical characterization, electrospray ionization (ESI) mass spectrometry and ion

mobility spectrometry rely on accurate adduct profiling. The predicted Collision Cross Section

(CCS) values are crucial for distinguishing (1-bromohexyl)cyclopropane from its ring-opened

isomers (such as homoallylic bromides) during ion mobility-mass spectrometry (IM-MS)

analysis[2].

Table 2: Predicted Mass-to-Charge (m/z) and Collision Cross Section (CCS) Values
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Adduct Species m/z Predicted CCS (Å²)

[M+H]⁺ 205.05864 142.2

[M+Na]⁺ 227.04058 153.5

[M-H]⁻ 203.04408 149.0

[M+NH4]⁺ 222.08518 160.5

[M]⁺ 204.05081 162.5

Synthetic Methodologies & Mechanistic Pathways
Mechanistic Causality & Risk of Rearrangement
The synthesis of (1-bromohexyl)cyclopropane from its corresponding secondary alcohol, 1-

cyclopropylhexan-1-ol, presents a classic challenge in physical organic chemistry. The

cyclopropylcarbinyl radical or cation is highly susceptible to rapid rearrangement, leading to

ring-opened homoallylic halides (e.g., 1-bromo-4-decene).

To prevent this degradation, the conversion must strictly avoid strong aqueous acids (like HBr)

that generate a free carbocation intermediate. Instead, mild, base-buffered conditions using

phosphorus tribromide (PBr₃) and pyridine are employed. Pyridine acts as an acid scavenger,

neutralizing the HBr byproduct and forcing the reaction through an S_N2 mechanism via an

alkyl phosphite intermediate. This cleanly inverts the stereocenter while preserving the

cyclopropane ring.

1-cyclopropylhexan-1-ol
(Precursor)

PBr3 + Pyridine
(Mild Conditions) Activation

Aqueous HBr
(Acidic Conditions)

 Alternate Route

Alkyl Phosphite
Intermediate

 -HBr SN2 Bromide Attack
(Inversion of Config)

 Br- attack (1-bromohexyl)cyclopropane
(Target Product)

 Desired Pathway

Cyclopropylcarbinyl
Cation

 -H2O Ring-Opened
Homoallylic Bromide

(Byproduct)

 Rearrangement
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Mechanistic divergence in synthesis highlighting the necessity of mild SN2 conditions.

Step-by-Step Methodology: Synthesis via S_N2
Displacement
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This protocol is designed as a self-validating system; the inclusion of specific scavengers and

temperature controls directly correlates to the purity of the final aliphatic halide.

Preparation of the Reaction Mixture: Dissolve 1.0 equivalent of 1-cyclopropylhexan-1-ol in

anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1.2 equivalents of

anhydrous pyridine.

Causality/Rationale: Pyridine acts as a non-nucleophilic base to immediately neutralize

generated HBr, preventing acid-catalyzed cyclopropane ring opening.

Addition of Reagent: Cool the reaction flask to 0°C using an ice-water bath. Slowly add 0.4

equivalents of phosphorus tribromide (PBr₃) dropwise via a syringe.

Causality/Rationale: The formation of the phosphite ester is highly exothermic. Low

temperatures minimize thermal degradation and suppress competing elimination (E2) side

reactions.

Reaction Progression: Remove the ice bath and allow the mixture to warm to room

temperature. Stir continuously for 2–3 hours. Monitor the reaction progress via Thin Layer

Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent.

Quenching and Extraction: Quench the reaction by carefully pouring the mixture over

crushed ice. Extract the aqueous layer three times with DCM. Wash the combined organic

layers with saturated aqueous sodium bicarbonate (NaHCO₃) followed by brine.

Causality/Rationale: NaHCO₃ ensures the complete destruction of unreacted PBr₃ and

neutralizes any residual acidic species, stabilizing the highly reactive product prior to

concentration.

Drying and Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure (keep bath temperature < 30°C to prevent

volatilization). Purify the crude product via short-path silica gel column chromatography using

100% hexanes to isolate pure (1-bromohexyl)cyclopropane.

Applications in Drug Development
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In medicinal chemistry, the cyclopropyl group is frequently utilized to enhance the metabolic

stability and alter the lipophilicity of drug candidates. The (1-bromohexyl)cyclopropane
building block acts as a versatile electrophile for alkylating amines, thiols, and carbanions. Its

incorporation into pharmacophores can restrict conformational flexibility, potentially increasing

target binding affinity and reducing off-target effects caused by excessive chain rotation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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